![molecular formula C23H30N2O3 B14445210 (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine CAS No. 76515-71-4](/img/structure/B14445210.png)
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring and a nitrophenyl group attached to a methanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine typically involves the condensation reaction between 4-(decyloxy)aniline and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The decyloxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: 4-(Decyloxy)aniline.
Reduction: (E)-N-[4-(Decyloxy)phenyl]-1-(4-aminophenyl)methanimine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-[4-(Methoxy)phenyl]-1-(4-nitrophenyl)methanimine
- (E)-N-[4-(Ethoxy)phenyl]-1-(4-nitrophenyl)methanimine
- (E)-N-[4-(Butoxy)phenyl]-1-(4-nitrophenyl)methanimine
Uniqueness
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine is unique due to the presence of the long decyloxy chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
76515-71-4 |
|---|---|
Formule moléculaire |
C23H30N2O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-(4-decoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-18-28-23-16-12-21(13-17-23)24-19-20-10-14-22(15-11-20)25(26)27/h10-17,19H,2-9,18H2,1H3 |
Clé InChI |
QLAFTPGXAUTSGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)

![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
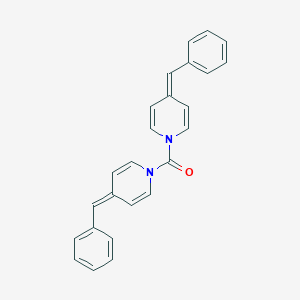
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)

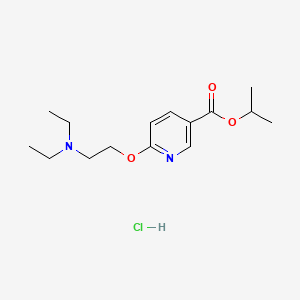

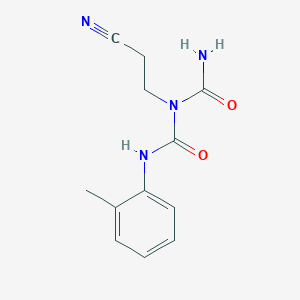
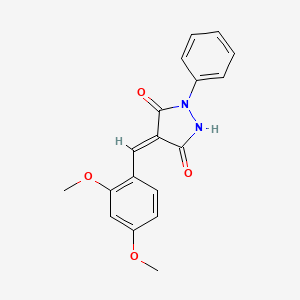
silane](/img/structure/B14445172.png)
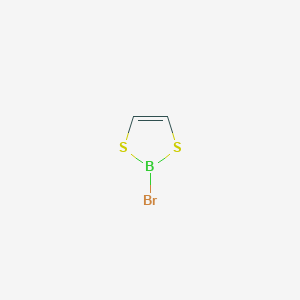
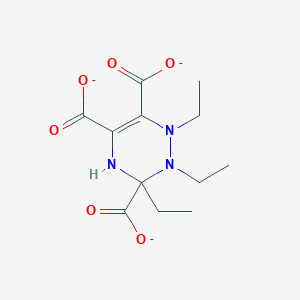
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
